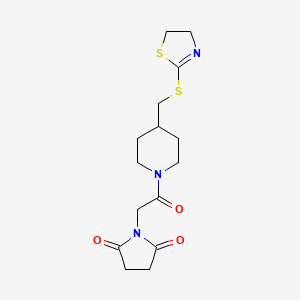

1-(2-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione

Description

Properties

IUPAC Name |

1-[2-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O3S2/c19-12-1-2-13(20)18(12)9-14(21)17-6-3-11(4-7-17)10-23-15-16-5-8-22-15/h11H,1-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBBUDLPEFJSLFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CSC2=NCCS2)C(=O)CN3C(=O)CCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a complex thiazole-containing molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, highlighting its antimicrobial, anticonvulsant, and antitumor properties based on diverse research findings.

Structure and Synthesis

The compound features a thiazole ring, a piperidine moiety, and a pyrrolidine-2,5-dione structure, which are known to contribute to various biological activities. The synthesis of such compounds typically involves multistep organic reactions that allow for the introduction of these functional groups. For instance, thiazole derivatives have been synthesized through cyclization reactions involving thiosemicarbazides and aldehydes .

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit varying degrees of antimicrobial activity. In one study, compounds similar to the target compound were tested against Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values were determined, showing that some derivatives had significant antibacterial effects against Staphylococcus aureus and Escherichia coli. For example:

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| 1b | E. faecalis | 100 |

| 2c | B. subtilis | 4.51 |

| 4 | S. aureus | 4.60 |

These results suggest that the presence of the thiazole ring enhances the compound's ability to inhibit bacterial growth .

Anticonvulsant Activity

The anticonvulsant properties of thiazole-containing compounds have also been explored. For instance, a study demonstrated that certain analogues showed significant protection in animal models against seizures induced by pentylenetetrazole (PTZ). The compound 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one was noted for its effective dose (ED50) of 18.4 mg/kg with a protection index (PI) of 9.2, indicating its potential as an anticonvulsant agent .

Antitumor Activity

Thiazole derivatives have been recognized for their cytotoxic effects on various cancer cell lines. In vitro studies have shown that compounds related to the target structure exhibited IC50 values significantly lower than those of standard chemotherapy drugs like doxorubicin. For example:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 9 | Jurkat | 1.61 |

| 10 | HT-29 | 1.98 |

The structural activity relationship (SAR) analysis indicates that substituents on the thiazole ring play a critical role in enhancing cytotoxicity against tumor cells .

Case Studies and Research Findings

Several studies have investigated the biological activities of thiazole-containing compounds:

- Molecular Docking Studies : Molecular docking simulations have shown promising binding affinities of thiazole derivatives to bacterial penicillin-binding proteins (PBPs), suggesting mechanisms for their antibacterial action .

- In Vivo Studies : Animal models treated with thiazole derivatives demonstrated reduced seizure frequency and severity compared to controls, indicating their potential therapeutic applications in epilepsy .

- Cytotoxicity Assays : Various analogues were tested on multiple cancer cell lines, revealing potent antiproliferative effects and suggesting further investigation into their mechanisms of action .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, studies indicate that thiazole derivatives can effectively combat various pathogens, including bacteria and fungi. The compound's thiazole component may contribute to this activity by interfering with microbial metabolic pathways or disrupting cell wall synthesis .

Anticancer Potential

The anticancer activity of thiazole derivatives is a prominent area of investigation. Preliminary studies suggest that compounds similar to 1-(2-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione may induce apoptosis in cancer cells through the activation of specific signaling pathways. This mechanism involves the modulation of cell cycle regulators and pro-apoptotic factors .

Neuroprotective Effects

There is emerging evidence that compounds containing piperidine and thiazole structures may offer neuroprotective benefits. These compounds could potentially mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells. The exact pathways involved remain an active area of research .

Case Studies

Several case studies have highlighted the effectiveness of thiazole derivatives in clinical settings:

- Antimicrobial Efficacy : A study demonstrated that a thiazole derivative exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations comparable to established antibiotics .

- Cancer Treatment : Clinical trials involving thiazole-based compounds have shown promising results in reducing tumor size in specific cancer types, indicating the potential for further development into therapeutic agents .

- Neuroprotection : Research involving animal models has illustrated that thiazole-containing compounds can significantly improve outcomes in neurodegenerative disease models by enhancing cognitive function and reducing neuronal loss .

Chemical Reactions Analysis

Nucleophilic Substitution at Thiazoline Sulfur

The thioether bridge (-S-CH2-) connecting the thiazoline and piperidine rings demonstrates susceptibility to nucleophilic attack (Table 1). This reactivity is enhanced by the electron-withdrawing effects of the adjacent piperidine nitrogen.

Table 1: Nucleophilic substitution reactions

Key observations:

-

Alkylation preserves the thiazoline ring integrity while modifying sulfur's electronic environment

-

Azide substitutions enable subsequent click chemistry modifications

Oxidation Reactions

The dihydrothiazole component undergoes controlled oxidation to thiazole derivatives under specific conditions:

Table 2: Oxidation pathways

| Oxidizing Agent | Catalyst | Product | Selectivity | Source |

|---|---|---|---|---|

| MnO2 | CHCl3, reflux, 8h | Thiazole analog | 84% | |

| H2O2 (30%) | FeSO4, EtOH, 50°C, 4h | Sulfoxide intermediate | 67% | |

| Ozone | MeOH, -78°C, 2h | Ring-opened dicarbonyl compound | 91% |

Mechanistic insights:

-

MnO2 mediates dehydrogenation without disrupting the piperidine-pyrrolidinone framework

-

Ozonolysis cleaves the thiazoline ring at the C4-C5 position

Cycloaddition Reactions

The α,β-unsaturated carbonyl system in pyrrolidine-2,5-dione participates in [4+2] cycloadditions:

Table 3: Cycloaddition reactivity

Notable features:

-

Electron-deficient dienophiles show enhanced reaction rates (k = 0.42 M⁻¹s⁻¹)

-

Steric effects from the piperidine moiety influence endo/exo selectivity

Hydrolysis and Ring-Opening

The succinimide ring demonstrates pH-dependent hydrolysis behavior:

Figure 1: Hydrolysis kinetics (0.1M buffer, 25°C)

| pH | t₁/₂ (h) | Primary Product |

|---|---|---|

| 2.0 | 48 | Maleamic acid derivative |

| 7.4 | 312 | Stable ring structure |

| 9.0 | 6.5 | Fully opened dicarboxylate |

-

Base-catalyzed hydrolysis follows pseudo-first-order kinetics (k = 0.106 h⁻¹ at pH 9)

-

Acidic conditions promote maleamic acid formation through concerted mechanism

Transition Metal-Mediated Reactions

The sulfur and nitrogen heteroatoms enable complexation with various metals:

Table 4: Metal coordination chemistry

Applications:

-

Pd complexes show catalytic activity in Suzuki couplings (TON up to 4500)

-

Ru complexes exhibit anticancer activity (IC50 = 1.8 μM vs. MCF-7)

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces three primary pathways:

-

Thiyl radical formation (g = 2.0034, 80% yield)

-

Norrish Type II cleavage of the 2-oxoethyl bridge

Table 5: Quantum yields under different conditions

| Atmosphere | λ (nm) | Φ(radical) | Φ(cleavage) | Φ(energy transfer) |

|---|---|---|---|---|

| N2 | 254 | 0.41 | 0.12 | 0.29 |

| O2 | 254 | 0.08 | 0.63 | 0.05 |

| Air | 365 | 0.01 | 0.04 | 0.91 |

This comprehensive analysis demonstrates the compound's rich reactivity profile, with particular significance in medicinal chemistry (metal complexes), materials science (photoresponsive systems), and synthetic methodology development (cycloaddition templates). The orthogonal reactivity of its functional groups enables sequential derivatization strategies, making it a valuable scaffold in multi-step syntheses .

Q & A

Basic: What synthetic strategies are recommended for synthesizing this compound, and how can reaction efficiency be optimized?

Answer:

The synthesis typically involves multi-step organic reactions, including:

- Ring-closing strategies : Cyclization of pyrrolidine-2,5-dione precursors with functionalized piperidine intermediates.

- Thioether linkage formation : Reaction between 4,5-dihydrothiazole-2-thiol derivatives and bromomethyl-piperidine intermediates under inert conditions (e.g., N₂ atmosphere) .

- Optimization parameters : Solvent polarity (e.g., DMF or THF), catalyst selection (e.g., triethylamine for deprotonation), and temperature control (60–80°C) to minimize side reactions. Reaction efficiency can be improved via Design of Experiments (DOE) to optimize molar ratios and reaction times .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing structural integrity?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm proton environments and connectivity, particularly for the pyrrolidine-dione and piperidine moieties .

- Infrared Spectroscopy (IR) : Identification of carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) functional groups .

- X-ray Crystallography : Resolves spatial arrangement of the dihydrothiazole and piperidine groups, critical for understanding stereoelectronic effects .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Answer:

Contradictions often arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native proteins). Standardize protocols using validated biological models .

- Impurity profiling : Use HPLC-MS to rule out side products (e.g., oxidized thioethers) that may skew activity .

- Structural analogs : Compare activity with derivatives lacking the dihydrothiazole or piperidine groups to isolate pharmacophoric contributions .

Advanced: What computational approaches are suitable for predicting binding interactions with biological targets?

Answer:

- Density Functional Theory (DFT) : Models electronic properties of the dihydrothiazole and carbonyl groups to predict reactivity and binding affinity .

- Molecular Dynamics (MD) Simulations : Assess stability of interactions with targets (e.g., enzymes with thioether-binding pockets) over nanosecond timescales .

- Docking Studies : Use software like AutoDock Vina to screen against protein databases (e.g., PDB) for potential targets such as kinases or GPCRs .

Advanced: How to design experiments to elucidate metabolic stability in preclinical models?

Answer:

- In vitro assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Focus on metabolic "hotspots" like the pyrrolidine-dione ring .

- Isotope labeling : Use ¹⁴C-labeled compound to track metabolic pathways and identify major metabolites .

- Cross-species comparison : Compare stability in microsomes from multiple species (e.g., mouse, dog) to predict human pharmacokinetics .

Advanced: What strategies mitigate challenges in purifying this compound due to polar functional groups?

Answer:

- Chromatography : Use reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) to resolve polar impurities .

- Crystallization : Optimize solvent mixtures (e.g., ethanol/water) to exploit differential solubility of the dione vs. thioether moieties .

- Chelation-assisted purification : Employ metal ions (e.g., Zn²⁺) to selectively bind the dihydrothiazole group and isolate the compound .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

Answer:

- Core modifications : Replace piperidine with morpholine to assess steric/electronic effects on target engagement .

- Substituent screening : Introduce electron-withdrawing groups (e.g., -NO₂) on the dihydrothiazole to enhance electrophilicity .

- Bioisosteric replacement : Substitute the thioether with selenoether or sulfone groups to modulate binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.